An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its imidazole core is a privileged scaffold in numerous biologically active molecules, and the presence of two bromine atoms at the C4 and C5 positions provides reactive handles for further molecular elaboration through cross-coupling reactions. This guide offers a comprehensive overview of the known physical and chemical properties of this versatile building block, including its structural characteristics, and a plausible synthetic protocol.
Molecular and Physicochemical Properties
4,5-Dibromo-1,2-dimethyl-1H-imidazole is a solid at room temperature, typically supplied as a crystalline powder with a purity of 98% or higher.[1] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a tightly sealed container in a dry, room-temperature environment.[1]
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not extensively reported in the scientific literature.
| Property | Value | Source(s) |
| CAS Number | 16954-05-5 | [1][2] |
| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |
| Molecular Weight | 253.92 g/mol | |
| IUPAC Name | 4,5-dibromo-1,2-dimethyl-1H-imidazole | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature (sealed, dry) | [1] |
| InChI Key | IRPMMLNFWNJAMH-UHFFFAOYSA-N | [1] |
Solubility Profile
While quantitative solubility data for 4,5-Dibromo-1,2-dimethyl-1H-imidazole is not widely published, its solubility can be inferred from its structure and from data on analogous compounds. The presence of two bromine atoms and two methyl groups on the imidazole ring increases its lipophilicity. Therefore, it is expected to have low solubility in water but good solubility in common organic solvents. For the related compound, 4,5-dibromo-1-methyl-1H-imidazole, it is reported to be soluble in dichloromethane.[3] This suggests that solvents such as dichloromethane, chloroform, and ethyl acetate are likely suitable for dissolving 4,5-Dibromo-1,2-dimethyl-1H-imidazole.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the two methyl groups. The N-methyl group (at position 1) would likely appear in the range of 3.5-4.0 ppm, while the C-methyl group (at position 2) would be expected to be further upfield, likely in the 2.2-2.6 ppm range. The absence of protons on the imidazole ring simplifies the spectrum.
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¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals: two for the methyl carbons and three for the imidazole ring carbons. The two brominated carbons (C4 and C5) would be significantly downfield due to the deshielding effect of the bromine atoms. The C2 carbon, attached to the methyl group and two nitrogen atoms, would also be downfield. The methyl carbons would appear at the higher field end of the spectrum.
Mass Spectrometry
Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1. Predicted collision cross-section data for various adducts have been calculated.[4]
Crystallography
While crystal structure data for the free base is not available, the structure of its hydrobromide salt, 4,5-dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide, has been determined by X-ray crystallography.[5] This confirms the connectivity of the atoms and the planarity of the imidazole ring.
Synthesis and Purification
A robust and scalable synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole can be achieved through the direct bromination of 1,2-dimethyl-1H-imidazole. This approach is advantageous as it avoids the formation of regioisomers that can occur with other starting materials.[6] The use of N-Bromosuccinimide (NBS) is a common and effective method for the bromination of electron-rich heterocyclic systems like imidazoles.[7][8]
Caption: A generalized workflow for the synthesis and purification of 4,5-Dibromo-1,2-dimethyl-1H-imidazole.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole based on established methods for imidazole bromination.
Materials:
-
1,2-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
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Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).
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Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of NBS helps to drive the reaction to completion and ensure dibromination.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4,5-Dibromo-1,2-dimethyl-1H-imidazole.
Safety and Handling
4,5-Dibromo-1,2-dimethyl-1H-imidazole is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
4,5-Dibromo-1,2-dimethyl-1H-imidazole is a valuable synthetic intermediate with well-defined structural and chemical properties. While some specific physical data points like its melting point are not extensively documented, its characteristics can be reliably inferred from its structure and the properties of similar compounds. The provided synthetic protocol offers a robust method for its preparation, enabling its use in a wide range of applications in drug discovery and materials science.
References
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Bahnous, M., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2012). 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2239. [Link]
-
Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]
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PubChemLite. (n.d.). 4,5-dibromo-1,2-dimethyl-1h-imidazole. Retrieved from [Link]
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PubChem. (n.d.). 1H-Imidazole, 4,5-dibromo-. Retrieved from [Link]
-
ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
ResearchGate. (2025). Alkene‐ and Alkyne‐substituted Methylimidazolium Bromides: Structural Effects and Physical Properties. Retrieved from [Link]
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